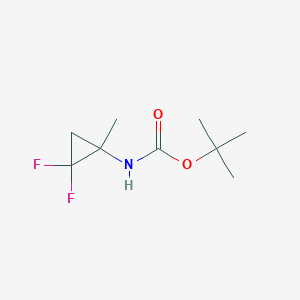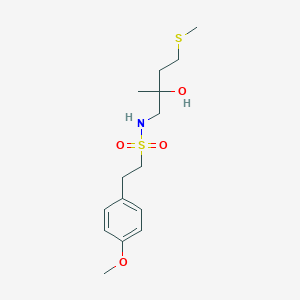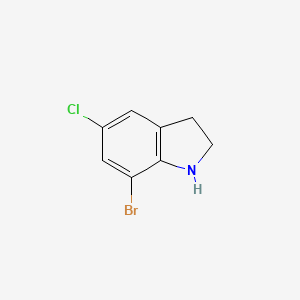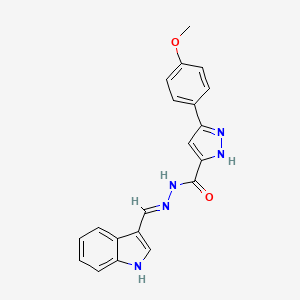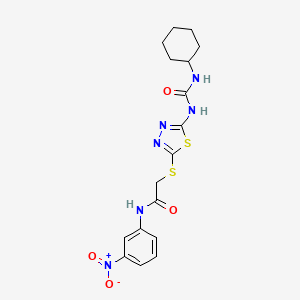
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: : This is achieved by cyclizing a thiosemicarbazide precursor with an appropriate aldehyde or ketone.
Introduction of the ureido group: : A reaction with an isocyanate, such as cyclohexyl isocyanate, yields the ureido-substituted thiadiazole.
Attachment of the nitrophenyl acetamide moiety: : This step involves a nucleophilic substitution reaction where a suitable acetamide derivative, such as N-(3-nitrophenyl)acetamide, is introduced.
Industrial Production Methods
For industrial-scale production, process optimization is critical to improve yield and minimize costs. Techniques like continuous flow synthesis and green chemistry principles may be applied to scale up these reactions efficiently while reducing environmental impact.
化学反応の分析
Types of Reactions
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction of the nitro group can yield corresponding aniline derivatives.
Substitution: : The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution Reagents: : Halogenating agents, nucleophilic amines or alcohols.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Aniline derivatives.
Substitution Products: : Various substituted thiadiazole derivatives.
科学的研究の応用
This compound has shown promise in multiple scientific research areas:
Chemistry: : As a building block for the synthesis of other complex molecules.
Biology: : Potential biological activities due to its unique structure.
Medicine: : Investigation as a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, or anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways: : May involve inhibition of specific enzymes or modulation of receptor activities, leading to varied biological effects.
類似化合物との比較
Similar Compounds
1,3,4-thiadiazole derivatives: : Sharing the thiadiazole core, these compounds often exhibit diverse biological activities.
Ureido-substituted compounds: : Known for their applications in medicinal chemistry.
Nitrophenyl acetamides: : Utilized in drug development and chemical synthesis.
Uniqueness
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which bestows it with distinct chemical and biological properties.
That’s a deep dive into this fascinating compound! Is there anything specific about it you’d like to know more about?
特性
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c24-14(18-12-7-4-8-13(9-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,18,24)(H2,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWLTIVSGBBGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
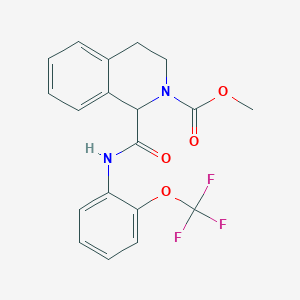
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)
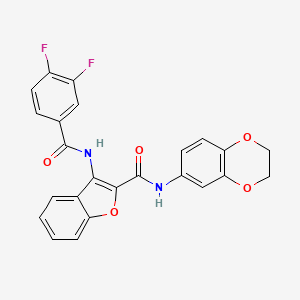
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)
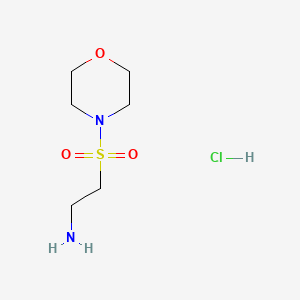
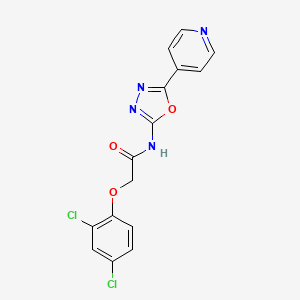
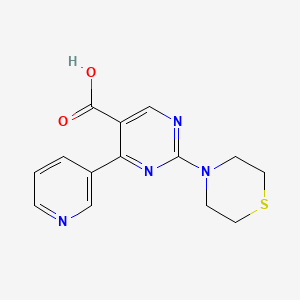
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)
![3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2552951.png)
